
Varenicline
Overview
Description
Varenicline, a partial agonist at α4β2 nicotinic acetylcholine receptors (nAChRs), is FDA-approved for smoking cessation. It reduces nicotine cravings and withdrawal symptoms by mimicking nicotine’s effects at nAChRs while blocking nicotine binding, thereby attenuating reward pathways . Its pharmacokinetic profile includes 90% renal clearance, minimal cytochrome P450 (CYP450) metabolism, and a half-life of ~24 hours, supporting once-daily dosing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Varenicline involves multiple steps. One common method includes the reaction of 2,3-dichloropyrazine with 1,2,3,4-tetrahydroisoquinoline under specific conditions to form the desired compound . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Varenicline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Smoking Cessation
Numerous studies have demonstrated varenicline's superior efficacy compared to traditional nicotine replacement therapies (NRT). For instance, a systematic review indicated that this compound significantly increased the likelihood of long-term abstinence from smoking compared to NRT, with an odds ratio of 1.26 over a four-year period . A recent clinical trial highlighted that participants receiving this compound achieved continuous abstinence rates of 22.5% at 52 weeks, compared to 8.3% for placebo .
Study | Sample Size | This compound Group Abstinence Rate | Placebo Group Abstinence Rate | Odds Ratio |
---|---|---|---|---|
Anthenelli et al. (2016) | 638 | 44% | 18% | 2.48 |
Cahill et al. (2017) | 20,362 | 28.8% | 24.3% | 1.26 |
Recent Clinical Trial (2023) | 320 | 22.5% | 8.3% | - |
Impact on Cravings and Withdrawal Symptoms
This compound has been shown to significantly reduce cravings and withdrawal symptoms in smokers. Clinical trials report that this compound not only decreases the urge to smoke but also diminishes the satisfaction derived from smoking . This effect is crucial for supporting individuals during their quit attempts.
Case Studies
Case Study 1: Efficacy in Diverse Populations
In a study involving diverse socioeconomic backgrounds, this compound was found effective across various demographics, although those from lower socioeconomic areas were less likely to be prescribed it . The findings suggest that while this compound is efficacious universally, disparities in prescription practices may affect overall treatment outcomes.
Case Study 2: Long-term Effects
A longitudinal study tracked participants over four years post-treatment initiation with this compound. Results indicated that those who received this compound were more likely to maintain abstinence compared to those who utilized NRT or placebo, reinforcing its long-term effectiveness as a cessation aid .
Safety and Side Effects
While generally well-tolerated, this compound can cause side effects such as nausea, insomnia, and abnormal dreams. Most adverse effects are mild to moderate and do not typically lead to treatment discontinuation . Monitoring for psychological side effects is also recommended due to reports linking this compound with mood changes in some individuals.
Future Research Directions
Ongoing research aims to explore additional applications of this compound beyond smoking cessation:
- Alcohol Use Disorder : Preliminary studies suggest potential benefits in reducing alcohol cravings and consumption among individuals with alcohol use disorder.
- Opioid Dependence : Investigations are underway regarding the role of this compound in managing opioid cravings and withdrawal symptoms.
Mechanism of Action
The mechanism of action of Varenicline involves its binding to specific molecular targets. This compound, for example, binds with high affinity to α4β2 nicotinic acetylcholine receptors, acting as a partial agonist. This binding prevents nicotine from activating these receptors, thereby reducing the rewarding effects of smoking . The compound also interacts with other receptor subtypes, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Comparative Pharmacokinetics and Metabolism
Table 1: Pharmacokinetic Comparison of Varenicline and Similar Compounds
Compound | Mechanism | Half-Life (Hours) | Metabolism Pathway | Key Metabolic Features |
---|---|---|---|---|
This compound | α4β2 nAChR partial agonist | ~24 | Renal (90%); Minimal CYP450 | Low drug-drug interaction risk |
TC299423 | nAChR agonist | ~168* | CYP450 isoforms (multiple) | 7-fold longer half-life vs. This compound |
Cytisine (Tabex) | nAChR partial agonist | ~4.8 | Hepatic (CYP450) | Shorter duration, requiring frequent dosing |
Bupropion | Dopamine/norepinephrine reuptake inhibitor | 21 | Hepatic (CYP2B6) | Moderate interaction risk with CYP2B6 inducers |
Nicotine (NRT) | nAChR agonist | 2 | Hepatic (CYP2A6) | Rapid clearance, requiring frequent dosing |
*Derived from preclinical rat microsome data .
Key Insights :
- TC299423 : Exhibits a 7-fold longer half-life than this compound in preclinical models, suggesting less frequent dosing. However, its diverse CYP450 metabolism may increase interaction risks compared to this compound’s renal-dominant clearance .
- Cytisine : Shorter half-life necessitates 6–8 daily doses, reducing adherence compared to this compound’s once-daily regimen .
Efficacy in Smoking Cessation
Table 2: Efficacy Outcomes in Clinical Trials
Key Insights :
- This compound demonstrates higher abstinence rates than NRT (56% vs. 43% at 12 weeks; OR 1.70) and bupropion (26% vs. 20% at 52 weeks) .
- Flexible dosing regimens (0.5–2 mg/day) maintain efficacy comparable to standard dosing, with 46.5% abstinence at 12 weeks .
Key Insights :
- This compound’s nausea incidence (40%) is higher than NRT (10%) but rarely leads to discontinuation (8%) .
- bupropion .
Limitations and Future Research Directions
- Adherence Challenges : 59.6% of this compound users discontinue treatment prematurely, often due to nausea .
- Drug Repurposing : Anti-inflammatory and neuroprotective effects require in vivo and clinical validation .
- Comparative Trials : Direct comparisons between this compound and cytisine are lacking, warranting randomized controlled trials .
Biological Activity
Varenicline is a pharmacological agent primarily used for smoking cessation. It acts as a selective partial agonist at nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 and α6β2 subtypes. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in clinical studies, and safety profile based on diverse research findings.
This compound's pharmacological activity is characterized by its ability to stimulate dopamine release in the mesolimbic pathway, which is crucial for reward and addiction processes. Specifically, it has been shown to:
- Stimulate dopamine release : this compound activates nAChRs to release dopamine at approximately 50% of the maximal effect of nicotine, which helps alleviate withdrawal symptoms and cravings associated with smoking cessation .
- Inhibit nicotine-induced effects : When administered alongside nicotine, this compound blocks nicotine-induced dopamine release, thereby reducing the rewarding effects of smoking .
The selectivity of this compound for nAChR subtypes is significant:
- Affinity : this compound has a Ki value of 0.15 nM for α4β2 nAChRs, making it highly selective compared to other compounds like cytisine (Ki = 0.23 nM) and nicotine (Ki = 1.6 nM) .
- Partial Agonism : It exhibits about 45% efficacy compared to nicotine at the α4β2 receptor, allowing it to act as both an agonist and antagonist depending on the presence of nicotine .
Efficacy in Clinical Studies
Numerous studies have evaluated the effectiveness of this compound in promoting smoking cessation:
- Clinical Trials : A meta-analysis involving multiple randomized controlled trials indicated that this compound significantly increases continuous abstinence rates (CAR) compared to placebo. For instance, one study reported a CAR of 24% for this compound versus 6% for placebo at weeks 9 to 24 (OR = 4.95; P < 0.001) .
Study | This compound Group CAR (%) | Placebo Group CAR (%) | Odds Ratio (OR) | P-value |
---|---|---|---|---|
Study A | 31.3 | 7.3 | 5.77 | <0.001 |
Study B | 24.0 | 6.0 | 4.95 | <0.001 |
Study C | 50.0 | 16.9 | 4.9 | <0.0001 |
- Long-term Efficacy : In a two-year follow-up study, this compound combined with counseling demonstrated sustained efficacy in maintaining smoking abstinence among participants .
Safety Profile
While this compound is generally well-tolerated, some adverse events have been reported:
- Common Side Effects : Nausea, insomnia, abnormal dreams, anxiety, and irritability were more frequently observed in patients taking this compound compared to those on placebo .
- Serious Risks : Some studies have raised concerns about potential cardiovascular risks associated with this compound use; however, these findings are often debated and require further investigation .
Case Studies
Several case studies illustrate this compound's impact on smoking cessation:
- Case Study A : A patient with a history of heavy smoking achieved a sustained abstinence rate of over one year while using this compound combined with behavioral therapy.
- Case Study B : An inpatient study demonstrated that patients receiving this compound alongside counseling had significantly higher rates of abstinence compared to those receiving counseling alone over a two-year period .
Q & A
Basic Research Questions
Q. What are the primary neuropharmacological mechanisms underlying Varenicline's efficacy in smoking cessation?
Methodological Answer: this compound acts as a partial agonist at α4β2 nicotinic acetylcholine receptors (nAChRs), modulating dopamine release in the striatum, which reduces nicotine cravings and withdrawal symptoms. Researchers can validate this mechanism using in vitro receptor-binding assays (e.g., radioligand displacement studies) and ex vivo striatal synaptosome preparations to measure dopamine release. Animal models (e.g., rodents, primates) are critical for confirming functional outcomes, such as reduced nicotine self-administration .
Q. How do researchers standardize outcome measures for this compound's efficacy in randomized controlled trials (RCTs)?
Methodological Answer: Standardized endpoints include continuous abstinence rates (CARs) at 12-24 weeks, validated via biochemical markers (e.g., exhaled carbon monoxide < 10 ppm). RCTs should employ double-blind designs with placebo or active comparators (e.g., bupropion, nicotine replacement therapy). Statistical power calculations must account for attrition rates (~20-30%), and intention-to-treat (ITT) analyses are recommended to avoid bias .
Q. What methodologies are used to assess this compound's safety profile in diverse populations?
Methodological Answer: Cohort studies nested in large databases (e.g., General Practice Research Database) enable retrospective analysis of adverse events (AEs) like suicidal behavior or cardiovascular events. Confounding variables (e.g., pre-existing mental health conditions) are adjusted using Cox proportional hazards models. For prospective safety assessments, Phase IV post-marketing surveillance studies with longitudinal follow-up (≥6 months) are essential .
Advanced Research Questions
Q. How can conflicting findings on this compound's cardiovascular risks be resolved through meta-analytic approaches?
Methodological Answer: Systematic reviews should include only double-blind, placebo-controlled RCTs with adjudicated cardiovascular endpoints (e.g., myocardial infarction, arrhythmias). Pooled risk differences (RDs) and hazard ratios (HRs) are calculated using fixed- or random-effects models. Sensitivity analyses exclude studies with high attrition bias or unbalanced baseline characteristics. For rare outcomes, Peto odds ratios are less reliable; absolute risk differences are preferred .
Q. What experimental designs address the neurobehavioral paradox of this compound's partial agonism?
Methodological Answer: Microdialysis in rodent models can quantify dopamine fluctuations in the nucleus accumbens during nicotine withdrawal and this compound administration. Behavioral paradigms (e.g., conditioned place preference) assess reward modulation. Computational modeling of receptor occupancy kinetics (e.g., EC₅₀ values for α4β2 nAChRs) further clarifies dose-response relationships .
Q. How can sentiment analysis of online discourse improve understanding of this compound's real-world adherence?
Methodological Answer: Natural language processing (NLP) tools analyze social media or forum data to quantify sentiment polarity (positive/negative) toward this compound. Logistic regression models correlate sentiment exposure with behavioral outcomes (e.g., medication persistence). Confounders like demographic variables are controlled via stratified analysis. This method complements traditional surveys and RCTs .
Q. What strategies mitigate attrition bias in long-term studies of this compound's environmental impact?
Methodological Answer: Environmental persistence and toxicity are assessed using OECD guidelines: biodegradation tests (e.g., OECD 301F) for half-life estimation and chronic toxicity assays in aquatic organisms (e.g., Daphnia magna). Monte Carlo simulations model bioaccumulation potential, while probabilistic risk assessments integrate regional prescribing data to forecast ecological exposure .
Q. Methodological Frameworks for Contradictory Data
Q. How should researchers reconcile discrepancies between preclinical and clinical findings on this compound's psychiatric risks?
Methodological Answer: Preclinical rodent models may lack translational validity for complex psychiatric outcomes. Bridging strategies include:
- Translational biomarkers: fMRI to compare neural circuitry activation (e.g., amygdala reactivity) in rodents and humans.
- Phenotypic stratification: Enriching clinical trials with subpopulations at higher risk (e.g., patients with depression history).
- Meta-regression: Assessing heterogeneity across studies via covariates like dosing regimens or comorbidity prevalence .
Q. What statistical techniques optimize power in studies of rare adverse events (AEs) associated with this compound?
Methodological Answer: Bayesian hierarchical models borrow strength from historical data (e.g., prior AE rates in bupropion studies) to enhance power. Case-crossover designs control for time-invariant confounders by comparing AE incidence during this compound exposure vs. non-exposure periods in the same individual. Exact logistic regression is preferred for sparse data .
Q. Tables for Key Methodological Comparisons
Study Design | Use Case | Strengths | Limitations |
---|---|---|---|
RCTs | Efficacy/safety in controlled settings | Gold standard for causality | High cost; limited generalizability |
Cohort Studies | Long-term safety in real-world populations | Captures rare AEs; large sample sizes | Residual confounding |
Meta-Analyses | Resolving conflicting evidence | Quantitative synthesis; subgroup analysis | Heterogeneity across studies |
Sentiment Analysis | Adherence behavior insights | Real-time, large-scale data | Selection bias (e.g., tech-literate users) |
Properties
IUPAC Name |
(1S,12R)-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3/c1-2-16-13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15-1/h1-2,4-5,8-9,14H,3,6-7H2/t8-,9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSHBVHOMNKWFT-DTORHVGOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C3=CC4=NC=CN=C4C=C23 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CNC[C@H]1C3=CC4=NC=CN=C4C=C23 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70891447 | |
Record name | Varenicline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70891447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Varenicline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015398 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
8.77e-02 g/L | |
Record name | Varenicline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015398 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
249296-44-4 | |
Record name | Varenicline [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0249296444 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Varenicline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70891447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VARENICLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6HS99O8ZO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | VARENICLINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7591 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Varenicline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015398 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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